molecular formula C6H7Cl2NO2S B3023538 Pyridine-3-yl-methane sulfonyl chloride hydrochloride CAS No. 191105-35-8

Pyridine-3-yl-methane sulfonyl chloride hydrochloride

Cat. No.: B3023538
CAS No.: 191105-35-8
M. Wt: 228.1 g/mol
InChI Key: FKDIJPAPYLRXPR-UHFFFAOYSA-N
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Description

Pyridine-3-yl-methane sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H6Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-3-yl-methane sulfonyl chloride hydrochloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This causes the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-yl-methane sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions with this compound include sulfonamide derivatives and pyridine-3-sulfonic acid .

Mechanism of Action

The mechanism of action of pyridine-3-yl-methane sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in the synthesis of sulfonamide derivatives and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-3-yl-methane sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both sulfonyl chloride and hydrochloride groups. This combination makes it particularly useful in certain synthetic applications where both reactivity and stability are required .

Properties

IUPAC Name

pyridin-3-ylmethanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIJPAPYLRXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191105-35-8
Record name (pyridin-3-yl)methanesulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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